5-Tert-butyl-3-(4-chlorophenyl)-7-[(2,4-dichlorobenzyl)sulfanyl]-2-methylpyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a bicyclic heterocyclic scaffold with nitrogen atoms at positions 1, 2, 5, and 7. Its structure is distinguished by:
- Position 3: A 4-chlorophenyl group, contributing to hydrophobic interactions and π-stacking in target binding .
- Position 5: A tert-butyl group, enhancing steric bulk and metabolic stability .
- Position 7: A (2,4-dichlorobenzyl)sulfanyl moiety, which modulates electronic properties and solubility .
- Position 2: A methyl group, influencing conformational rigidity .
Pyrazolo[1,5-a]pyrimidines are synthesized via cyclization of 5-aminopyrazoles with 1,3-bis-electrophiles . The tert-butyl and sulfanyl groups are introduced through Suzuki-Miyaura cross-coupling or nucleophilic substitution .
Properties
Molecular Formula |
C24H22Cl3N3S |
|---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-[(2,4-dichlorophenyl)methylsulfanyl]-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H22Cl3N3S/c1-14-22(15-5-8-17(25)9-6-15)23-28-20(24(2,3)4)12-21(30(23)29-14)31-13-16-7-10-18(26)11-19(16)27/h5-12H,13H2,1-4H3 |
InChI Key |
KFFZMIKETNHAIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-7-[(2,4-dichlorobenzyl)sulfanyl]-2-methylpyrazolo[1,5-a]pyrimidine involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
5-Tert-butyl-3-(4-chlorophenyl)-7-[(2,4-dichlorobenzyl)sulfanyl]-2-methylpyrazolo[1,5-a]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, particularly at the chlorophenyl and dichlorobenzyl groups, using nucleophiles or electrophiles under appropriate conditions
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 5-Tert-butyl-3-(4-chlorophenyl)-7-[(2,4-dichlorobenzyl)sulfanyl]-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Substituent Effects at Position 3 :
- The 4-chlorophenyl group in the target compound balances hydrophobicity and steric effects, similar to 3,4,5-trimethoxy (6m) and 4-fluoro (6p) derivatives. Electron-withdrawing groups (e.g., Cl, F) enhance interactions with kinase ATP-binding pockets .
- Ethyl substituents (Compound 134) reduce planarity but improve solubility .
Position 7 Modifications: The (2,4-diCl-benzyl)sulfanyl group in the target compound likely improves binding affinity compared to simpler sulfanyl derivatives (e.g., STK954387) due to enhanced halogen bonding .
Role of tert-butyl (Position 5) :
- The tert-butyl group in the target compound and analogs (e.g., ) contributes to metabolic stability and steric shielding of the core, reducing off-target interactions .
Impact of Planarity :
- The pyrazolo[1,5-a]pyrimidine core is inherently planar, but bulky substituents (e.g., tert-butyl) introduce slight distortions. This trade-off may optimize kinase binding while maintaining solubility .
Structure-Activity Relationship (SAR) Insights
- Potency : Cyclization of primary amides (e.g., Compounds 15 and 16) increases PDE4 inhibition by 200-fold, highlighting the importance of ring conformation .
- Selectivity : 4-Fluoro substitution (6p) reduces off-target effects compared to bulkier groups .
- Synthetic Accessibility : Suzuki coupling (e.g., ) and cascade cyclization () are preferred routes for introducing aryl and sulfanyl groups.
Biological Activity
Biological Activity Overview
Compounds within the pyrazolo[1,5-a]pyrimidine class have been associated with a variety of biological activities, including:
- Antitumor activity
- Anti-inflammatory effects
- Antimicrobial properties
- Enzyme inhibition
The specific biological activity of 5-tert-butyl-3-(4-chlorophenyl)-7-[(2,4-dichlorobenzyl)sulfanyl]-2-methylpyrazolo[1,5-a]pyrimidine has not been extensively documented but is expected to align with the known activities of similar compounds in its class .
Structure-Activity Relationship
The unique combination of functional groups in this compound may enhance its solubility and biological activity compared to simpler derivatives. The following table summarizes some structurally similar compounds and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine | Chlorophenyl substitution | Antitumor activity |
| 5-Amino-3-methylpyrazolo[1,5-a]pyrimidine | Amino group at position 5 | Anti-inflammatory effects |
| 2-Methylpyrazolo[1,5-a]pyrimidine derivatives | Various substituents | Antimicrobial properties |
While detailed studies on the mechanism of action for 5-tert-butyl-3-(4-chlorophenyl)-7-[(2,4-dichlorobenzyl)sulfanyl]-2-methylpyrazolo[1,5-a]pyrimidine are lacking, it is essential to consider the general mechanisms observed in related compounds. These may include:
- Inhibition of specific enzymes (e.g., acetylcholinesterase)
- Binding interactions with serum proteins (e.g., bovine serum albumin)
- Interaction with cellular pathways involved in inflammation and cell proliferation
Antibacterial Activity
Research on related pyrazolo[1,5-a]pyrimidines has demonstrated varying degrees of antibacterial activity. For instance, certain synthesized derivatives exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, suggesting that 5-tert-butyl-3-(4-chlorophenyl)-7-[(2,4-dichlorobenzyl)sulfanyl]-2-methylpyrazolo[1,5-a]pyrimidine could potentially show similar effects .
Enzyme Inhibition Studies
Studies have indicated that compounds within this chemical class can act as effective enzyme inhibitors. For example, some derivatives demonstrated strong inhibitory activity against urease and acetylcholinesterase. The potential for 5-tert-butyl-3-(4-chlorophenyl)-7-[(2,4-dichlorobenzyl)sulfanyl]-2-methylpyrazolo[1,5-a]pyrimidine to exhibit similar enzyme inhibition warrants further investigation.
Antitumor Potential
The antitumor properties of structurally related compounds have been well-documented. For instance, studies involving pyrazolo[1,5-a]pyrimidines have shown promising results in inhibiting tumor cell growth. The specific structural features of 5-tert-butyl-3-(4-chlorophenyl)-7-[(2,4-dichlorobenzyl)sulfanyl]-2-methylpyrazolo[1,5-a]pyrimidine may contribute to its potential effectiveness in this area.
Q & A
(Basic) What synthetic strategies are commonly employed for synthesizing pyrazolo[1,5-a]pyrimidine derivatives like this compound?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, including:
- Condensation reactions between heterocyclic precursors (e.g., aminopyrazoles and β-diketones) to form the pyrazolo[1,5-a]pyrimidine core.
- Substitution reactions to introduce functional groups (e.g., sulfanyl, chlorophenyl) at specific positions. For example, nucleophilic substitution at the 7-position using 2,4-dichlorobenzyl thiol.
- Purification via column chromatography or recrystallization to isolate high-purity products.
Key Considerations: - Use catalysts like triethylamine or DMF to enhance reaction efficiency.
- Monitor intermediates via TLC (thin-layer chromatography) .
- Reference protocols from analogous compounds, such as the synthesis of 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine .
(Basic) How is the structural confirmation of this compound achieved?
Methodological Answer:
Primary Techniques:
- Single-crystal X-ray diffraction : Determines bond lengths, angles, and stereochemistry. For example, mean C–C bond lengths of 0.004 Å and R factors < 0.05 ensure accuracy .
- NMR spectroscopy : Confirms substituent positions (e.g., tert-butyl at C5, chlorophenyl at C3).
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
Example Data Table (X-ray Crystallography):
| Parameter | |||
|---|---|---|---|
| R factor | 0.051 | 0.043 | 0.043 |
| Data-to-parameter ratio | 12.6 | 15.5 | 15.5 |
| Mean C–C bond length (Å) | 0.004 | 0.003 | 0.003 |
(Advanced) How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Strategies:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution efficiency.
- Temperature control : Maintain 60–80°C during condensation to avoid side reactions.
- Catalyst screening : Test bases like K₂CO₃ or DBU for thiol substitution steps.
Case Study:
In a related pyrazolo[1,5-a]pyrimidine synthesis, yields increased from 45% to 72% by replacing ethanol with DMF and optimizing reaction time .
Computational Support:
Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps .
(Advanced) How should researchers address contradictions in reported biological activity data for similar compounds?
Methodological Answer:
Steps:
Structural comparison : Analyze substituent effects. For example, antitrypanosomal activity in may differ due to trifluoromethyl vs. sulfanyl groups.
Dose-response assays : Validate activity thresholds using standardized protocols (e.g., IC₅₀ values).
In silico modeling : Perform molecular docking to assess binding affinity variations caused by tert-butyl or chlorophenyl groups.
Example Table (Substituent Impact):
| Compound Substituents | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 7-Trifluoromethyl | 0.8 (KDR kinase inhibition) | |
| 7-Sulfanyl (2,4-dichlorobenzyl) | Pending (hypothesized < 1.0) | Current compound |
(Advanced) What computational tools are recommended for designing derivatives with enhanced properties?
Methodological Answer:
Tools and Workflows:
- Reaction path search : Use quantum mechanics (QM) to explore feasible synthetic routes (e.g., Gaussian, ORCA) .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to predict binding stability.
- SAR (Structure-Activity Relationship) models : Train machine learning algorithms on datasets from analogs like 7-[(2-chlorobenzyl)sulfanyl] derivatives .
Example Application:
A study on pyrazolo[1,5-a]pyrimidine carboxamides used MD simulations to optimize hydrophobic interactions, improving potency by 3-fold .
(Basic) Which analytical techniques are critical for assessing purity and stability?
Methodological Answer:
Key Techniques:
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to quantify purity (>98%).
- Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values.
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via LC-MS.
(Advanced) How do substituent variations influence the compound’s physicochemical properties?
Methodological Answer:
Impact Analysis:
- Chlorophenyl groups : Increase lipophilicity (logP), enhancing membrane permeability but reducing solubility.
- Sulfanyl moieties : Improve hydrogen-bonding capacity, affecting pharmacokinetics.
- Tert-butyl groups : Enhance metabolic stability by steric shielding.
Case Study:
Replacing a fluorophenyl group with chlorophenyl in a related compound increased logP from 3.2 to 4.1, altering bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
